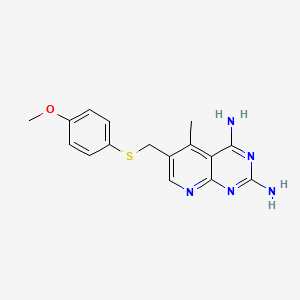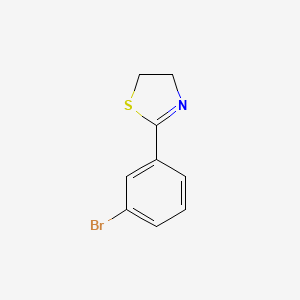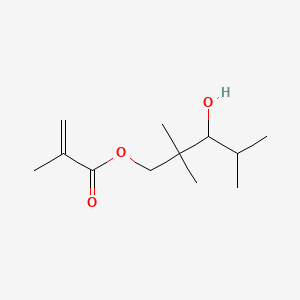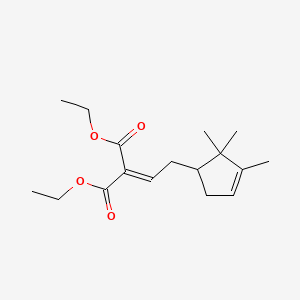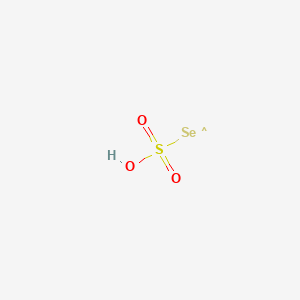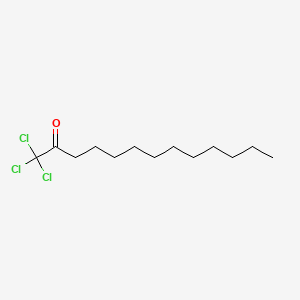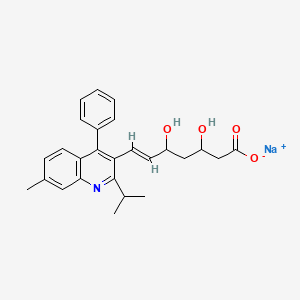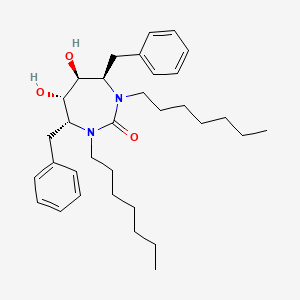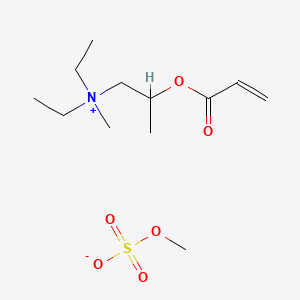
Benzilic acid, 2-(dibutylamino)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzilic acid, 2-(dibutylamino)ethyl ester, hydrochloride is a chemical compound with the molecular formula C24H33NO3·HCl and a molecular weight of 420.04 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Benzilic acid, 2-(dibutylamino)ethyl ester, hydrochloride typically involves the benzilic acid rearrangement. This reaction converts a 1,2-diketone into a carboxylic acid using a strong base, such as potassium hydroxide . The reaction conditions are relatively straightforward, involving hydroxide followed by an acid quench, leading to the migration of a benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the benzilic acid rearrangement remains a key synthetic route due to its efficiency and simplicity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzilic acid, 2-(dibutylamino)ethyl ester, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like potassium hydroxide for rearrangement reactions and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the benzilic acid rearrangement produces α-hydroxycarboxylic acids .
Applications De Recherche Scientifique
Benzilic acid, 2-(dibutylamino)ethyl ester, hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benzilic acid, 2-(dibutylamino)ethyl ester, hydrochloride involves its interaction with molecular targets and pathways. The benzilic acid rearrangement mechanism is relatively straightforward, involving the conversion of a 1,2-diketone into a carboxylic acid through the migration of a benzene ring . This reaction is catalyzed by strong bases and involves several intermediate steps, including nucleophilic addition and bond rotation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzilic acid, 2-(diethylamino)ethyl ester, hydrochloride: Similar in structure but with diethylamino instead of dibutylamino groups.
Benzoic acid, 2-(dimethylamino)ethyl ester: Another similar compound with dimethylamino groups.
Uniqueness
Benzilic acid, 2-(dibutylamino)ethyl ester, hydrochloride is unique due to its specific dibutylamino group, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
95747-46-9 |
|---|---|
Formule moléculaire |
C24H34ClNO3 |
Poids moléculaire |
420.0 g/mol |
Nom IUPAC |
2-(dibutylamino)ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C24H33NO3.ClH/c1-3-5-17-25(18-6-4-2)19-20-28-23(26)24(27,21-13-9-7-10-14-21)22-15-11-8-12-16-22;/h7-16,27H,3-6,17-20H2,1-2H3;1H |
Clé InChI |
QDKUPFLKBDJKAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



